molecular formula C11H12O3 B1268228 3-Allyl-4-methoxybenzoic acid CAS No. 7501-09-9

3-Allyl-4-methoxybenzoic acid

Cat. No.: B1268228
CAS No.: 7501-09-9
M. Wt: 192.21 g/mol
InChI Key: LGIGQNDSEONVRB-UHFFFAOYSA-N
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Description

Context within Benzoic Acid Derivatives and Methoxy-Substituted Aromatic Compounds

3-Allyl-4-methoxybenzoic acid belongs to the broad class of benzoic acid derivatives. researchgate.netpreprints.org Benzoic acid and its derivatives are a cornerstone in organic chemistry, known for their wide range of applications, from food preservation to the synthesis of more complex molecules. preprints.org The carboxylic acid group attached to the benzene (B151609) ring is the defining feature of these compounds, influencing their acidity and reactivity. The position and nature of other substituents on the aromatic ring can dramatically alter the chemical and physical properties of the benzoic acid derivative. libretexts.org

The presence of a methoxy (B1213986) group (-OCH3) places this compound within the category of methoxy-substituted aromatic compounds, such as anisole (B1667542) (methoxybenzene). wikipedia.org The methoxy group is a powerful electron-donating group through resonance, which significantly influences the reactivity of the aromatic ring. wikipedia.orgvaia.com It activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. wikipedia.orgvaia.commsu.edu This activating effect is a key consideration in the synthesis and derivatization of such molecules. wikipedia.org Studies on various methoxy-substituted compounds have highlighted their importance in medicinal chemistry and materials science. mdpi.comnih.govnih.gov

Significance of Allyl Functionality in Organic Synthesis and Reactivity

The allyl group (–CH2–CH=CH2) is a versatile functional group in organic chemistry, prized for its unique reactivity. wikipedia.org Its presence in a molecule opens up a wide array of possible chemical transformations. wikipedia.org Allylation, the process of adding an allyl group to a substrate, is a common strategy in organic synthesis for building more complex molecular frameworks. wikipedia.org

The reactivity of the allyl group stems from the presence of the double bond and the adjacent allylic position. The C-H bonds at the allylic position are weaker than typical sp3 C-H bonds, making them susceptible to reactions like allylic oxidation. wikipedia.org The double bond itself can undergo various reactions, including addition and oxidation. wikipedia.orgacs.org Furthermore, the allyl group can participate in important carbon-carbon bond-forming reactions, such as the Claisen and Cope rearrangements, which are powerful tools for constructing intricate molecular architectures. fiveable.me The allyl group's ability to act as a protecting group for alcohols and amines, which can be selectively removed under specific conditions, further underscores its utility in multi-step syntheses. fiveable.meorganic-chemistry.org

Overview of Research Trajectories for Related Chemical Architectures

Research into chemical structures related to this compound often explores the interplay between the different functional groups. For instance, studies on other allyl-substituted aromatic compounds investigate their potential in synthesizing natural products and other biologically active molecules. rsc.orgontosight.ai The development of new catalytic methods for reactions involving the allyl group, such as allyl-allyl cross-coupling, is an active area of research. rsc.org

Similarly, research on substituted benzoic acids is a vast field. Scientists continue to synthesize and test new derivatives for a wide range of applications, including their use as potential pharmaceuticals and in materials science. preprints.orgresearchgate.netmdpi.com For example, various benzoic acid derivatives have been investigated for their potential as inhibitors of enzymes like influenza neuraminidase. researchgate.net The modification of substituents on the benzoic acid ring allows for the fine-tuning of properties such as lipophilicity and electronic effects, which can be crucial for biological activity or material performance. researchgate.netlibretexts.org Research on compounds containing both allyl and methoxy functionalities on a benzene ring often focuses on creating complex molecules with specific biological or material properties. evitachem.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGQNDSEONVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324961
Record name 3-Allyl-4-methoxybenzoic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-09-9
Record name 7501-09-9
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Record name 3-Allyl-4-methoxybenzoic acid
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Synthetic Methodologies and Strategies for 3 Allyl 4 Methoxybenzoic Acid and Analogues

De Novo Synthesis Approaches

The foundational construction of the 3-allyl-4-methoxybenzoic acid scaffold can be approached through methods that build the ring system and subsequently introduce the desired functionalities.

Ring-Based Construction and Functionalization

The synthesis of functionalized aromatic rings often relies on the strategic manipulation of precursor molecules. While a direct de novo synthesis of this compound is not commonly detailed, the principles of aromatic ring construction can be applied. For instance, cascade ring expansion methods have been developed for the synthesis of medium-sized ring structures, which can serve as versatile building blocks. whiterose.ac.uk These methods often involve the synthesis of linear precursors with strategically placed nucleophilic groups that can undergo cyclization. whiterose.ac.uk

Functionalization of a pre-existing benzene (B151609) ring is a more common and direct approach. The carboxyl group, a key feature of benzoic acids, often directs incoming electrophiles to the meta-position. firsthope.co.inturito.com However, the interplay of multiple substituents can lead to complex regiochemical outcomes. In the case of this compound, the methoxy (B1213986) group is an ortho-, para-director, while the allyl group also directs to the ortho and para positions. The final substitution pattern is a result of the combined directing effects of the substituents already present on the ring.

Multistep Synthetic Pathways

The synthesis of complex substituted benzoic acids frequently involves a sequence of reactions. These multistep pathways allow for precise control over the introduction of each functional group. libretexts.org A general strategy involves the sequential introduction of substituents onto a simpler aromatic starting material. For example, a synthetic route could begin with the Friedel-Crafts acylation of a suitable precursor, followed by reduction of the resulting ketone. msu.edulibretexts.org Subsequent nitration and other functional group interconversions can then be employed to achieve the desired substitution pattern. msu.edulibretexts.orgtruman.edu

Convergent synthesis is another powerful strategy, where different fragments of the target molecule are synthesized separately and then combined in the final steps. nih.gov This approach can be more efficient for complex molecules. The planning of such syntheses often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.orgnih.gov

Functional Group Transformations and Interconversions

Once a core benzoic acid structure is established, further modifications can be achieved through a variety of functional group transformations.

Esterification and Saponification Strategies

Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid group or to modify the properties of the molecule. savemyexams.commedcraveonline.com Benzoic acids can be converted to their corresponding esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. firsthope.co.inmdpi.com The reaction is typically reversible, and removal of water can drive the equilibrium towards the ester product. nih.gov

Alternatively, benzoic acids can be activated by converting them to acyl chlorides, which then readily react with alcohols to form esters. nih.gov Another method involves the reaction of a carboxylate salt with an alkyl halide. nih.gov For instance, the potassium salt of a carboxylic acid can react with 4-methoxybenzyl chloride (PMBCl) to yield the corresponding PMB ester. nih.gov

The reverse reaction, saponification or ester hydrolysis, is used to regenerate the carboxylic acid from its ester. amelica.org This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification. wikipedia.org The choice of conditions for both esterification and saponification is crucial to avoid unwanted side reactions, particularly with sensitive functional groups present in the molecule.

Table 1: Esterification Methods for Benzoic Acid Derivatives

Method Reagents Conditions Notes
Fischer-Speier Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Reflux Reversible reaction. mdpi.com
Acyl Chloride Route Thionyl chloride or Oxalyl chloride, then Alcohol and Base Typically at room temperature Highly reactive intermediate. nih.gov
Alkylation of Carboxylate Salt Base (e.g., KOH), Alkyl Halide (e.g., PMBCl) Varies Good for specific ester preparations. nih.gov
Steglich Esterification Alcohol, DCC, DMAP Room temperature Mild conditions suitable for sensitive substrates. beilstein-journals.org

Oxidation Reactions in Synthesis

Oxidation reactions are pivotal in the synthesis of benzoic acids from alkylbenzene precursors. savemyexams.commasterorganicchemistry.com A common and effective method is the oxidation of a benzylic carbon atom using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a hot, alkaline solution. libretexts.orgsavemyexams.commasterorganicchemistry.com The reaction proceeds by attacking the benzylic position, and any alkyl chain is cleaved, leaving the carboxylic acid. masterorganicchemistry.com Subsequent acidification of the reaction mixture yields the benzoic acid. savemyexams.com

More environmentally benign and selective methods have also been developed. These include catalytic air-oxidation processes, often using cobalt or manganese salts as catalysts. wikipedia.orgorganic-chemistry.org Other approaches utilize hydrogen peroxide with a catalyst or photoirradiation in the presence of bromine. organic-chemistry.org The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side products.

Table 2: Common Oxidation Reagents for Benzoic Acid Synthesis

Oxidizing Agent Substrate Conditions
Potassium Permanganate (KMnO₄) Alkylbenzenes Hot, alkaline solution, then acidification. savemyexams.com
Cobalt or Manganese Naphthenates Toluene Oxygen, high temperature. wikipedia.org
Hydrogen Peroxide (H₂O₂) Benzyl (B1604629) halides Catalyst (e.g., Na₂WO₄), phase-transfer agent. organic-chemistry.org
Molecular Oxygen Substituted Toluenes Catalyst (e.g., Co(OAc)₂/NaBr), initiator. organic-chemistry.org

Nitration and Reduction Protocols

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto a benzene ring. firsthope.co.inmsu.edu This is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. firsthope.co.indocbrown.info The carboxylic acid group is a deactivating group and a meta-director, meaning the nitro group will primarily be introduced at the position meta to the carboxyl group. firsthope.co.inturito.com For example, the nitration of benzoic acid yields mainly m-nitrobenzoic acid. firsthope.co.indocbrown.info

The nitro group can then be reduced to an amino group (-NH₂) using various reducing agents. msu.edulibretexts.org Common methods include catalytic hydrogenation (H₂ with a catalyst like Pd, Pt, or Ni) or the use of metals in acidic solution, such as tin or zinc with hydrochloric acid. msu.edulibretexts.org The reduction of a nitro group to an amine is a crucial step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. docbrown.inforsc.org

Table 3: Reagents for Nitration and Reduction of Benzoic Acid Derivatives

Reaction Reagents Product Functional Group
Nitration Concentrated HNO₃ and H₂SO₄ Nitro (-NO₂) firsthope.co.indocbrown.info
Reduction H₂ / Pd, Pt, or Ni Amino (-NH₂) msu.edu
Reduction Sn or Zn in HCl Amino (-NH₂) libretexts.org

Allylation and Rearrangement Reactions

Rearrangement reactions, particularly the Claisen rearrangement, represent a cornerstone in the synthesis of allylated aromatic compounds. These reactions are valued for their efficiency in forming carbon-carbon bonds.

Claisen Rearrangement in Allyl-Aryl Ether Systems

The Claisen rearrangement is a powerful and widely studied organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that transforms allyl aryl ethers into o-allylphenols. organic-chemistry.orglibretexts.org This reaction is thermally induced and proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orgnih.gov The initial rearrangement yields a non-aromatic intermediate, which then tautomerizes to restore the aromatic ring and form the stable phenolic product. organic-chemistry.orglibretexts.org

The synthesis of a precursor to this compound often begins with the etherification of a phenol. For instance, allyl-4-methoxyphenyl ether can be synthesized and subsequently rearranged. researchgate.net While uncatalyzed Claisen rearrangements typically require high temperatures, often exceeding 200°C, various catalysts can facilitate the reaction under milder conditions. researchgate.net

The reaction proceeds preferentially via a chair-like transition state. organic-chemistry.org If the ortho positions of the aryl ether are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Table 1: Comparison of Catalyzed vs. Uncatalyzed Claisen Rearrangement

ParameterUncatalyzed RearrangementCatalyzed Rearrangement
Temperature Typically > 200°C researchgate.netCan be as low as 55-90°C researchgate.netbenthamopenarchives.com
Catalysts NoneLewis acids (e.g., BCl₃, AlCl₃), solid superacids (e.g., UDCaT-5), transition metals (e.g., Zinc) researchgate.netbenthamopenarchives.com
Selectivity Can lead to side productsOften higher selectivity for the ortho-allylphenol researchgate.net
Reaction Time Can be lengthyGenerally shorter reaction times benthamopenarchives.com

A study on the Claisen rearrangement of allyl-4-methoxyphenyl ether to 2-allyl-4-methoxyphenol (B1267482) was conducted at 90°C using chlorobenzene (B131634) as a solvent over various solid acid catalysts. researchgate.net Among the catalysts tested, a novel mesoporous solid superacid, UDCaT-5, demonstrated superior performance, robustness, and recyclability with 100% selectivity. researchgate.net Another efficient method utilizes zinc powder to catalyze the rearrangement of allyl aryl ethers to o-allyl phenols at a lower temperature of 55°C in the liquid phase. benthamopenarchives.com This zinc-catalyzed method is notable for the recyclability of the catalyst. benthamopenarchives.com

Acid catalysis, for instance with trifluoroacetic acid (TFA), has also been explored. The rate of rearrangement in TFA is sensitive to co-solvents and water concentration. rsc.org The mechanism in this case involves a highly polar transition state. rsc.org

Direct Allylation Strategies on Aromatic Precursors

Direct allylation of aromatic precursors, such as 4-methoxybenzoic acid or its derivatives, offers an alternative route that avoids the initial ether formation and subsequent rearrangement. This approach typically involves Friedel-Crafts-type reactions where an allyl group is introduced directly onto the aromatic ring.

These reactions often employ a Lewis acid catalyst to activate the aromatic substrate towards electrophilic attack by an allylating agent, such as allyl bromide or allyl chloride. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the allylation, favoring the introduction of the allyl group at the position ortho to the activating methoxy group.

Cope Rearrangement in Related Cycloalkenone Systems

The Cope rearrangement is another significant organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, closely related to the Claisen rearrangement. organic-chemistry.org It involves the thermal isomerization of 1,5-dienes. In the context of synthesizing substituted benzoic acids, a key application arises when the ortho positions of an allyl aryl ether are substituted. In such cases, the Claisen rearrangement product, a dienone, cannot directly tautomerize to a phenol. organic-chemistry.org This intermediate can then undergo a Cope rearrangement, which shifts the allyl group to the para position, followed by tautomerization to yield a p-allylphenol. organic-chemistry.org

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with enhanced efficiency, selectivity, and sustainability.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile and have been employed in a variety of transformations for the synthesis of complex organic molecules. For the synthesis of this compound analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are highly relevant.

These methods would typically involve the coupling of an aryl halide or triflate (e.g., a derivative of 4-methoxybenzoic acid bearing a leaving group at the 3-position) with an allyl-organometallic reagent (e.g., allylboronic acid or allyltin (B8295985) compounds). Alternatively, a Heck-type reaction could couple an aryl halide with an alkene like propene. The choice of ligands, palladium source, and reaction conditions is critical for achieving high yields and regioselectivity.

Other Transition Metal-Mediated Syntheses

Besides palladium, other transition metals have been shown to catalyze allylation reactions. For instance, bismuth triflate has been reported as a reagent for the rearrangement of ethers to phenols. benthamopenarchives.com Chiral Lewis acids and specific chiral aluminum reagents have also been utilized. benthamopenarchives.com

Furthermore, iridium complexes have been shown to catalyze the rearrangement of allyl homoallyl ethers to produce γ,δ-unsaturated carbonyl compounds. organic-chemistry.org While not a direct synthesis of the target molecule, these related transformations highlight the broad utility of transition metals in C-C bond formation and rearrangement reactions pertinent to this class of compounds.

Chemical Reactivity and Mechanistic Studies of 3 Allyl 4 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can participate in a range of reactions, including esterification, amide and anhydride (B1165640) formation, and decarboxylation. The electronic nature of the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group and the allyl substituent, can modulate the reactivity of the carboxyl group.

The esterification of carboxylic acids, such as 3-Allyl-4-methoxybenzoic acid, is a widely studied and fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.com The reaction is an equilibrium process, and its rate and extent of completion are influenced by factors such as temperature, catalyst, and the structure of the reactants. mdpi.comyoutube.com

Kinetic studies on the esterification of benzoic acid with various alcohols have been conducted to determine key parameters like activation energy and reaction order. For example, the esterification of benzoic acid with butanol, catalyzed by p-toluenesulfonic acid, has been shown to be first order with respect to the carboxylic acid. dnu.dp.ua The activation energies for the forward and reverse reactions in this system were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Such data, while not specific to this compound, provide a baseline for understanding its esterification behavior.

Table 1: Kinetic Data for the Esterification of Benzoic Acid with 1-Butanol dnu.dp.ua

Kinetic ParameterValue
Reaction Order (w.r.t. Benzoic Acid)1
Activation Energy (Forward Reaction)58.40 kJ·mol⁻¹
Activation Energy (Reverse Reaction)57.70 kJ·mol⁻¹
Thermal Effect of Reaction622 J·mol⁻¹

The equilibrium constant (Keq) for esterification reactions is a crucial parameter that determines the maximum achievable yield. For the reaction between acetic acid and ethanol (B145695), the equilibrium constant is approximately 4, indicating that a significant portion of the reactants can be converted to products under equilibrium conditions. askfilo.com The equilibrium can be shifted towards the product side by removing water, one of the products, from the reaction mixture. masterorganicchemistry.com

The carboxylic acid moiety of this compound can be readily converted into amides and anhydrides, which are important intermediates in organic synthesis.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. nih.gov This reaction often requires the activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride. evitachem.comnih.gov The synthesis of 3-allyl-4-methoxybenzamide (B4452840) can be achieved by first treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. evitachem.com This activated intermediate then readily reacts with an amine in the presence of a base to yield the desired amide. evitachem.com Direct amidation methods using boric acid derivatives as catalysts have also been developed, offering a milder alternative to the acid chloride route. acs.orgucl.ac.uk

Anhydride Formation: Symmetrical or mixed anhydrides can be prepared from this compound. The reaction of the carboxylic acid with a dehydrating agent or an activating agent is a common approach. For instance, reacting the carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270) can yield a mixed or symmetrical anhydride. acs.org Modern methods utilize reagents like triphenylphosphine (B44618) oxide and oxalyl chloride to promote the efficient synthesis of anhydrides from carboxylic acids under mild conditions. acs.org Palladium-catalyzed methods have also been developed for the synthesis of mixed anhydrides from carboxylic acids and other substrates. rsc.org

Table 2: General Conditions for Amide and Anhydride Formation

ProductReagentsCatalyst/PromoterGeneral Conditions
AmideAmineThionyl Chloride/Oxalyl ChlorideFormation of acid chloride followed by reaction with amine
AmideAmineB(OCH₂CF₃)₃Direct coupling in a solvent like acetonitrile (B52724)
AnhydrideCarboxylic Acid or Acid ChloridePyridineReaction of acid chloride with a carboxylate salt
AnhydrideCarboxylic AcidTriphenylphosphine Oxide/Oxalyl ChlorideMild conditions in a solvent like acetonitrile

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. For aromatic carboxylic acids, this transformation typically requires harsh conditions. However, the presence of an allyl group in this compound opens up specific catalytic pathways for decarboxylation.

A notable pathway involves the palladium-catalyzed decarboxylation of allyl benzoates. nih.govwiley.com In this process, this compound would first be esterified to form an allyl ester. This allyl ester can then undergo a catalytic cycle involving a palladium(0) complex. The mechanism is believed to proceed through the oxidative addition of the palladium catalyst to the allyl ester, forming a π-allylpalladium intermediate and releasing the carboxylate. Subsequent decarboxylation of the carboxylate and reductive elimination from the palladium complex would yield the final product, an allylarene, with the extrusion of carbon dioxide. nih.govnih.gov This reaction represents an efficient C-O activation followed by C-C bond formation. nih.gov For certain activated substrates, nickel complexes can also be used as catalysts for this transformation. nih.gov

Amide and Anhydride Formation

Reactivity of the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a reactive functional group that can undergo a variety of transformations, including addition reactions and oxidations at the allylic position. wikipedia.org

The double bond of the allyl group in this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: In electrophilic addition reactions, an electrophile adds across the double bond. libretexts.org For example, the reaction with halogens (e.g., Br₂) would lead to the formation of a dihaloalkane derivative. The addition of hydrogen halides (H-X) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms. libretexts.org However, the reactivity of the allyl group can be influenced by the electronic nature of the substituted benzene ring.

Nucleophilic Addition (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a powerful palladium-catalyzed allylic substitution that exemplifies the nucleophilic attack on an allyl group. wikipedia.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.org This complex is then susceptible to attack by a wide range of nucleophiles, including carbon, nitrogen, and oxygen nucleophiles. nih.govwikipedia.org The nucleophile typically attacks the terminal carbon of the allyl group, leading to the formation of a new bond and regeneration of the palladium(0) catalyst. This reaction is highly versatile for the formation of C-C, C-N, and C-O bonds at the allylic position.

The C-H bonds at the allylic position (the carbon adjacent to the double bond) are weaker than typical sp³ C-H bonds and are therefore more susceptible to oxidation. wikipedia.org This allows for the selective functionalization of the allyl group in this compound.

A variety of oxidizing agents can be used to achieve allylic oxidation, leading to the formation of allylic alcohols, aldehydes, ketones, or esters. ias.ac.inthieme-connect.de Palladium catalysts are often employed for these transformations. For instance, the allylic oxidation of 2-allylbenzoic acids using a palladium catalyst and molecular oxygen as the oxidant has been shown to produce phthalides. nih.govrsc.org The reaction conditions, particularly the presence of acids or bases, can influence the selectivity of the oxidation, leading to different isomeric products. rsc.org Other metal-based catalysts, such as those containing copper, can also catalyze the allylic oxidation of olefins to form allylic esters. ias.ac.in The choice of oxidant and catalyst is crucial in determining the outcome of the reaction.

Table 3: Reagents for Allylic Oxidation and Potential Products

Reagent/Catalyst SystemPotential Product(s)
Pd(OAc)₂ / O₂Phthalide derivatives
Cu(I)/Cu(II) complexes / PerestersAllylic esters
Selenium Dioxide (SeO₂)Allylic alcohols
tert-Butyl hydroperoxide / Metal catalystEnones, allylic alcohols

Sigmatropic Rearrangements (e.g., Ene Reactions)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-electron system. wikipedia.org The most relevant type for a structure related to this compound is the researchgate.netresearchgate.net-sigmatropic rearrangement, famously exemplified by the Claisen and Cope rearrangements. libretexts.orgimperial.ac.uk

The classic Claisen rearrangement involves the thermal conversion of an allyl phenyl ether to an ortho-substituted phenol. wikipedia.orglibretexts.org In this concerted, intramolecular process, a new carbon-carbon bond is formed as the molecule passes through a cyclic, chair-like transition state. imperial.ac.uk While this compound itself does not possess the required allyl ether linkage for a classic Claisen rearrangement, its structure is the product of a related transformation. The corresponding allyl ether, 4-(allyloxy)-3-carboxybenzene, would be expected to undergo an aromatic Claisen rearrangement to furnish 3-allyl-4-hydroxy-benzoic acid, a closely related derivative.

Should both ortho positions of an allyl phenyl ether be blocked, the allyl group can migrate to the para position via two sequential researchgate.netresearchgate.net shifts, a process known as a para-Claisen rearrangement. wikipedia.org Mechanistic investigations into related aliphatic Claisen rearrangements have sometimes suggested the existence of a dissociative transition state with significant dipolar character, differing from the purely concerted model. rsc.org

Cyclization Reactions Involving the Allyl Moiety

The allyl group in this compound is a versatile handle for constructing new ring systems via intramolecular cyclization. The alkene can act as a nucleophile or participate in radical or transition-metal-catalyzed processes.

One potential pathway is lactonization, where the carboxylic acid group adds across the double bond of the allyl moiety to form a five- or six-membered lactone. This transformation often requires catalysis. For example, palladium-catalyzed reactions are known to facilitate the cyclization of o-alkynyltrifluoroacetanilides with allyl esters to produce 3-allylindoles, showcasing the reactivity of the allyl group in forming cyclic structures. acs.org Similarly, photoredox-catalyzed radical cyclizations of alkene-substituted β-ketoesters have been used to construct functionalized cyclopentanones, a strategy that could theoretically be adapted to the allylbenzoic acid scaffold. nih.gov Other methods for forming spirolactones, which are common in biologically active molecules, include radical-mediated cyclization and photoinduced intramolecular hydrogen abstraction. bohrium.com

Reactivity of the Methoxy-Substituted Aromatic Ring

The reactivity of the benzene ring is heavily influenced by its substituents. The interplay between the electron-donating methoxy and allyl groups and the electron-withdrawing carboxylic acid group dictates the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. libretexts.org These directing effects are a function of the substituent's ability to stabilize the carbocation intermediate (the sigma complex) that forms during the reaction. masterorganicchemistry.com

The substituents on this compound have competing effects:

-OCH₃ (Methoxy): A strongly activating, ortho-, para-director due to its ability to donate electron density via resonance. masterorganicchemistry.com

-CH₂CH=CH₂ (Allyl): A weakly activating, ortho-, para-director.

-COOH (Carboxylic Acid): A deactivating, meta-director because it withdraws electron density from the ring.

The powerful activating and directing effect of the methoxy group at C-4 is expected to dominate. It strongly directs incoming electrophiles to its ortho position (C-5) and its para position (C-1, which is blocked). The allyl group at C-3 directs to its ortho positions (C-2 and C-4, both blocked) and its para position (C-6, which is equivalent to C-2 relative to the carboxyl group). The carboxylic acid directs to its meta positions (C-3 and C-5).

Considering these combined influences, the C-5 position is the most likely site for electrophilic attack. It is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, an electronically favored combination. The C-2 position is the next most likely site, being ortho to the allyl group and ortho to the carboxylic acid.

Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionInfluence of -OCH₃ (C-4)Influence of -Allyl (C-3)Influence of -COOH (C-1)Predicted Reactivity
C-2metaortho (activating)orthoModerately Favorable
C-5ortho (strongly activating)metameta (deactivating)Most Favorable
C-6metapara (activating)orthoLess Favorable

Directed Functionalization Studies

Modern synthetic methods allow for C-H functionalization to be directed by an existing functional group, overriding the inherent electronic preferences of the ring. The carboxylic acid group is an effective directing group for transition-metal-catalyzed reactions, guiding functionalization to the ortho C-H bonds. sci-hub.se

For this compound, the carboxylate can direct a metal catalyst (e.g., Ruthenium or Palladium) to the C-2 or C-6 positions. nih.govrsc.org This strategy allows for the regiospecific introduction of various groups. Research has demonstrated that benzoic acids can be allylated at the ortho position using allyl acetates in the presence of a ruthenium catalyst at mild temperatures. nih.gov This protocol is generally applicable to both electron-rich and electron-poor benzoic acids. nih.gov Palladium catalysis has also been employed for the C-H alkenylation and alkylation of benzoic acids using Morita–Baylis–Hillman (MBH) adducts as coupling partners. rsc.org

Examples of Carboxylate-Directed C-H Functionalization on Benzoic Acids
Reaction TypeCatalyst SystemCoupling PartnerReference
Allylation[Ru(p-cymene)Cl₂]₂ / K₃PO₄Allyl acetates nih.gov
AlkenylationPd(OAc)₂MBH alcohols rsc.org
ArylationPd(OAc)₂Aryl halides sci-hub.se
AnnulationRh/Cu catalyst systemAlkynes sci-hub.se

Birch Reduction and Subsequent Reactivity

The Birch reduction is a powerful method for converting aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com Unlike catalytic hydrogenation, this reaction does not reduce the ring completely. wikipedia.org

When applied to substituted benzoic acids, the regiochemical outcome is predictable. Electron-withdrawing groups like a carboxylic acid stabilize an adjacent carbanion, directing the reduction to produce a 2,5-cyclohexadienecarboxylic acid. organic-chemistry.org Conversely, electron-donating groups like methoxy result in products with the substituent on a double bond. In the case of this compound, the reduction is expected to yield a cyclohexadiene derivative where the carboxyl group is attached to an sp³-hybridized carbon, and the methoxy group remains on a double bond. The intermediate diene can undergo subsequent reactions; for instance, acid treatment can lead to hydrolysis and decarboxylation. rushim.ru The reduction of derivatives of 2-methoxybenzoic acid followed by alkylation of the intermediate enolate is a strategy of significant synthetic value. rushim.ru

The mechanism involves the addition of a solvated electron to the aromatic ring to form a radical anion. wikipedia.org This radical anion is then protonated by the alcohol. A second electron addition forms a carbanion, which is then protonated in the final step to yield the 1,4-diene product. masterorganicchemistry.com

Mechanistic Investigations of Complex Transformations

Understanding the detailed mechanisms of reactions involving multifunctional molecules like this compound is crucial for controlling reactivity and optimizing synthetic routes. Mechanistic studies often combine experimental evidence (such as kinetic analysis and intermediate trapping) with computational modeling.

For instance, in palladium-catalyzed C-H functionalization reactions directed by a carboxylate group, the mechanism is thought to involve the formation of a six-membered palladacycle intermediate. This is followed by oxidative addition, reductive elimination, and catalyst regeneration steps. Detailed studies on related systems have used techniques like ESI-MS to detect palladium(II) intermediates, providing a deeper understanding of the catalytic cycle. acs.org

Similarly, investigations into sigmatropic rearrangements often focus on the nature of the transition state. Variable-temperature NMR spectroscopy can be used to study the kinetics of these rearrangements. rsc.org Such studies on related allyl vinyl ethers have provided thermochemical data suggesting that while many Claisen rearrangements are concerted, some may proceed through dissociative transition states with considerable charge separation, a finding that challenges the classical mechanistic view. rsc.org These detailed mechanistic insights are critical for predicting how the specific electronic and steric properties of the allyl and methoxy substituents on the benzoic acid framework would influence the energy landscape of complex transformations.

Computational Elucidation of Reaction Pathways

The formation of this compound can be computationally investigated through related, well-studied reaction pathways, primarily the aromatic Claisen rearrangement. The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols. pku.edu.cnpku.edu.cn In the context of this compound, a plausible precursor would be an allyl ether of a 4-hydroxybenzoic acid derivative.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Claisen rearrangement of allyl phenyl ether, a model compound for the synthesis of ortho-allyl phenols. pku.edu.cnrsc.org These studies reveal that the reaction proceeds through a concerted, pericyclic transition state. wikipedia.org The electronic structure of the transition state indicates a highly ordered, cyclic arrangement where the C-O bond of the ether is broken simultaneously with the formation of a new C-C bond between the allyl group and the aromatic ring. rsc.org

The reaction mechanism can be detailed as a sequence of events that are precisely located on the reaction path. rsc.org For the rearrangement of allyl phenyl ether, the process involves the dearomatization of the phenyl ring to form an intermediate dienone, which then tautomerizes to the more stable aromatic phenol. rsc.orgbyjus.com The activation barrier for the rearrangement of unsubstituted allyl phenyl ether has been computationally determined, with values around 30-40 kcal/mol, depending on the computational method used. rsc.orgnih.gov

The table below summarizes computational data for the Claisen rearrangement of the simpler allyl phenyl ether, which serves as a benchmark for understanding the formation of allylated phenols.

Computational MethodBasis SetCalculated Activation Barrier (kcal/mol)Reference
B3LYP6-31G(d)39.7 rsc.org
CBS-QB3---27.3 - 34.5 (depending on functional) nih.gov
PBE06-311+G(d,p)29.4 nih.gov

This data is for the Claisen rearrangement of allyl phenyl ether and is presented as a model for the formation of ortho-allyl phenols.

Furthermore, computational studies have highlighted the significant role of solvents in modulating the reaction barrier. Polar solvents, particularly those capable of hydrogen bonding like water, have been shown to accelerate the Claisen rearrangement by stabilizing the polar transition state. wikipedia.orgnih.gov DFT calculations incorporating a polarizable continuum solvent model (PCSM) with explicit water molecules have demonstrated a lowering of the activation energy barrier by several kcal/mol. nih.gov

Role of Catalysts and Co-catalysts in Reaction Mechanisms

While the Claisen rearrangement can proceed thermally, the high temperatures often required have driven research into catalytic methods to achieve the transformation under milder conditions. wikipedia.org Various catalysts have been explored for Claisen rearrangements and for the direct C-H allylation of benzoic acids, which represents an alternative and more atom-economical route to compounds like this compound. nih.gov

Lewis Acid Catalysis in Claisen Rearrangement:

Lewis acids are known to catalyze the Claisen rearrangement by coordinating to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. This lowers the activation energy of the reaction. acs.org While a variety of Lewis acids have been studied for different substrates, zinc triflate has been identified as an effective catalyst for the rearrangement of allylic ethers of kojic acid, a structurally related pyrone system. nih.gov Boron-based Lewis acids, generated electrochemically, have also been shown to be highly effective for the aromatic Claisen rearrangement at ambient temperatures. acs.org

An iodine-catalyzed Claisen rearrangement of allyl aryl ethers has also been reported, where iodine acts as a catalyst to activate the ether. researchgate.net Computational investigations suggest that iodine forms non-covalent interactions that stabilize the transition state. researchgate.net

Transition Metal Catalysis in C-H Allylation:

A more direct approach to synthesizing this compound involves the ortho-C-H allylation of 4-methoxybenzoic acid. This transformation is typically achieved using transition metal catalysts. Ruthenium, palladium, and manganese complexes have been successfully employed for the carboxylate-directed ortho-C-H functionalization of benzoic acids with allyl sources. nih.govresearchgate.netrsc.org

The general mechanism for this catalytic process involves:

C-H Activation: The catalyst, often a ruthenium or palladium complex, coordinates to the carboxylate group of the benzoic acid. This directs the metal to the ortho C-H bond, which is then cleaved to form a metallacyclic intermediate. nih.govresearchgate.net

Allyl Source Coordination and Insertion: The allylating agent (e.g., an allyl acetate (B1210297) or vinylcyclopropane) coordinates to the metal center. This is followed by migratory insertion into the metal-carbon bond of the metallacycle. researchgate.net

Product Formation and Catalyst Regeneration: The final step involves the release of the ortho-allylated benzoic acid product and regeneration of the active catalyst.

The table below provides an overview of catalytic systems used for the ortho-C-H allylation of benzoic acids.

Catalyst SystemAllyl SourceBase/AdditiveKey FeaturesReference
[Ru(p-cymene)Cl₂]₂Allyl AcetatesK₃PO₄Regiospecific for ortho-position, proceeds at 50 °C. nih.gov
[Ru(p-cymene)Cl₂]₂VinylcyclopropanesBase and HFIP solventAtom-economic, selective cleavage of C-H and C-C bonds. researchgate.net
Mn(CO)₅BrAllyl BromidesNeocuproine (B1678164) (ligand)High selectivity for mono-allylation at the least hindered ortho-position. researchgate.net
Pd(OAc)₂Phenylboronic acidsAg₂CO₃ (oxidant)Applicable for arylation, but principles extend to alkylation. rsc.org

This table summarizes catalytic systems for the ortho-C-H allylation of benzoic acids, a direct route to compounds like this compound.

The choice of catalyst, ligand, and reaction conditions is crucial for controlling the selectivity and efficiency of the reaction. For instance, in manganese-catalyzed allylation, the use of neocuproine as a ligand was found to be decisive for achieving high conversion. researchgate.net Similarly, for ruthenium-catalyzed reactions, the base and solvent system play a critical role. nih.govresearchgate.net These catalytic systems offer a powerful and versatile strategy for the synthesis of functionalized benzoic acids like this compound under relatively mild conditions.

Structural Elucidation and Spectroscopic Analysis Methodologies for 3 Allyl 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular structure of 3-allyl-4-methoxybenzoic acid, offering insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy of this compound allows for the identification and differentiation of the various protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region due to the deshielding effect of the aromatic ring current. The protons of the allyl group exhibit characteristic signals, including a multiplet for the internal methine proton and distinct signals for the terminal vinyl protons. The methylene (B1212753) protons of the allyl group, being adjacent to the aromatic ring, will also have a specific chemical shift. The methoxy (B1213986) group protons will present as a sharp singlet, and the acidic proton of the carboxylic acid group will appear as a broad singlet, often far downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8d~2.0
H-5~6.9d~8.5
H-6~7.9dd~8.5, ~2.0
-OCH₃~3.9s-
-CH₂- (allyl)~3.4d~6.5
-CH= (allyl)~5.9-6.1m-
=CH₂ (allyl, trans)~5.1d~17.0
=CH₂ (allyl, cis)~5.0d~10.0
-COOH~12.0br s-

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by their position relative to the substituents. The carbons of the allyl and methoxy groups also appear at predictable chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~125.0
C-2~110.0
C-3~130.0
C-4~160.0
C-5~111.0
C-6~132.0
-COOH~172.0
-OCH₃~55.0
-CH₂- (allyl)~34.0
-CH= (allyl)~137.0
=CH₂ (allyl)~116.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled aromatic protons (H-5 and H-6) and within the allyl group's protons, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methoxy protons to the methoxy carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula with high confidence. For this compound (C₁₁H₁₂O₃), the expected monoisotopic mass is 192.07864 Da. HRMS analysis would aim to measure a mass very close to this theoretical value, thereby confirming the elemental composition. Predicted collision cross-section data for various adducts of this compound, which is relevant for ion mobility-mass spectrometry, has been calculated.

Table 3: Predicted HRMS Adducts for this compound

Adductm/z
[M+H]⁺193.08592
[M+Na]⁺215.06786
[M-H]⁻191.07136

Data sourced from PubChemLite.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. For this compound, the molecular ion peak (M⁺˙) at m/z 192 would be expected. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 17) and a carboxyl group (-COOH, m/z 45). The allyl group can also undergo characteristic fragmentation, such as the loss of an allyl radical (-C₃H₅, m/z 41) or rearrangement followed by fragmentation. Analysis of these fragments helps to piece together the molecular structure.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint.

For this compound, the FT-IR spectrum is expected to display a combination of characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid moiety gives rise to one of the most recognizable features: a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. masterorganicchemistry.comchegg.com This is complemented by a strong, sharp absorption from the carbonyl (C=O) group, typically appearing between 1710-1780 cm⁻¹. masterorganicchemistry.com The aromatic ring contributes several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. masterorganicchemistry.com The allyl group introduces signals for unsaturated C=C stretching near 1645 cm⁻¹ and sp² C-H stretching. researchgate.net Finally, the methoxy group can be identified by its characteristic C-O stretching band and sp³ C-H stretches just below 3000 cm⁻¹. masterorganicchemistry.comchegg.com

The following table summarizes the predicted key FT-IR absorption bands for this compound based on its chemical structure and data from analogous compounds.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3300–2500 (broad)O-H stretchCarboxylic acid
~3080=C-H stretchAllyl group (alkene)
>3000C-H stretchAromatic ring
<3000C-H stretchMethoxy group (CH₃)
~1710C=O stretchCarboxylic acid (carbonyl)
~1645C=C stretchAllyl group (alkene)
~1600, 1500C=C stretchAromatic ring
~1250C-O stretchAryl ether (methoxy group)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, making it particularly useful for analyzing compounds containing chromophores—the parts of a molecule responsible for absorbing light. In this compound, the chromophore is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The UV spectrum of benzoic acid in ethanol (B145695) typically shows a primary absorption band (π → π* transition) around 230 nm. libretexts.org Substituents on the benzene ring can cause shifts in the absorption maximum (λmax) and intensity. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the λmax and the intensity of the absorption. libretexts.org For 4-methoxybenzoic acid, the primary band undergoes a bathochromic (red) shift to a longer wavelength compared to benzoic acid, with a reported λmax around 255 nm. nist.gov The carboxylic acid group (-COOH) also influences the electronic structure of the benzene ring. up.ac.za The allyl group (-CH₂CH=CH₂) in this compound is not in conjugation with the aromatic π-system, and therefore it is expected to have a minimal impact on the λmax of the principal chromophore. The spectrum is thus predicted to be very similar to that of 4-methoxybenzoic acid, dominated by the π → π* transitions of the substituted aromatic ring.

The table below illustrates the effect of substitution on the UV absorption maximum of the benzene ring.

Compoundλmax (nm)Transition Type
Benzene204π → π
Benzoic Acid230π → π
4-Methoxybenzoic Acid255π → π*

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Characterization Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. biomedpharmajournal.org It is an essential tool for determining the purity of a sample and for identifying and quantifying volatile and semi-volatile organic compounds. epa.gov For a compound like this compound, direct analysis by GC can be challenging due to the low volatility and polar nature of the carboxylic acid group. Therefore, a derivatization step, such as esterification (e.g., conversion to its methyl ester), is often employed to increase volatility and improve chromatographic peak shape. biomedpharmajournal.org

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. biomedpharmajournal.org Compounds are separated based on their boiling points and affinity for the column's stationary phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with established spectral libraries, such as the NIST database. biomedpharmajournal.org This method allows for the confident identification of the main compound and any volatile impurities.

A representative set of GC-MS parameters for the analysis of similar benzoic acid derivatives is outlined below.

ParameterTypical Value/Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier GasHelium, constant flow rate (~1 mL/min)
Injector Temperature250–280 °C
Oven Temperature ProgramInitial 80 °C, ramp at 10 °C/min to 280 °C, hold for 5-10 min
MS Ion Source Temp.230 °C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Scan Range50–500 m/z

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. libretexts.orgnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov This technique utilizes a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C18 alkyl chains, and a polar mobile phase. mjcce.org.mk

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. libretexts.org A common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov To ensure reproducible retention and sharp, symmetrical peaks for an acidic compound like this compound, the pH of the mobile phase is controlled by adding a small amount of an acid, like formic acid or trifluoroacetic acid. libretexts.org This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column. The analysis can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (where the proportion of the organic solvent is increased over time) to optimize the separation of complex mixtures. libretexts.org Detection is typically performed with a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. nih.gov

A typical HPLC method for the analysis of benzoic acid derivatives is detailed in the table below.

ParameterTypical Value/Condition
HPLC ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient: e.g., 5% B to 95% B over 30 minutes
Flow Rate1.0 mL/min
Column Temperature25–30 °C
DetectionUV at 254 nm
Injection Volume5–10 µL

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. wikipedia.orgiitg.ac.in Its application is crucial in the synthesis and purification of this compound and its derivatives. The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a liquid mobile phase (an eluent). wikipedia.orgiitg.ac.in

In the context of this compound, which is a moderately polar compound due to its carboxylic acid and methoxy functional groups, the selection of an appropriate mobile phase is critical for achieving effective separation. quora.com For normal-phase TLC on silica gel plates, the polarity of the eluent determines the rate at which compounds move up the plate. silicycle.com Non-polar compounds travel further, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. quora.comualberta.ca

For separating benzoic acid derivatives, various solvent systems can be employed. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). silicycle.com The ratio can be adjusted to optimize separation; increasing the proportion of ethyl acetate increases the eluent's polarity and thus the Rf values of the components. For more polar compounds, mixtures such as methanol in dichloromethane (B109758) are often used. wikipedia.orgwordpress.com Due to the acidic nature of the carboxyl group in this compound, peak tailing can sometimes be an issue on silica gel plates. This can often be mitigated by adding a small amount of a modifying agent, such as acetic acid, to the eluent system. nih.govrockefeller.edu This addition helps to suppress the ionization of the carboxylic acid, leading to sharper, more defined spots.

The progress of a reaction, for instance, the allylation of a precursor like isovanillic acid, can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (this compound) indicates the reaction's progression. The product, being slightly less polar than the starting di-hydroxy or hydroxy-acid precursor, would be expected to have a higher Rf value. Visualization of the spots is typically achieved under UV light, as the aromatic ring is UV-active, or by using staining agents like iodine vapor, which is effective for many organic compounds. rockefeller.edu

Table 1: Representative TLC Solvent Systems for Benzoic Acid Derivatives

Stationary PhaseMobile Phase (Eluent)Typical ApplicationReference
Silica GelHexane / Ethyl Acetate (e.g., 1:1 ratio)General separation of moderately polar compounds. silicycle.com
Silica GelDichloromethane / Methanol (e.g., 9:1 ratio)Separation of more polar compounds. wikipedia.orgwordpress.com
Silica GelBenzene / Dioxane / Acetic Acid (90:25:4)Separation of chlorobenzoic acid isomers. researchgate.net
Silica GelPetroleum Ether / Diethyl Ether / Acetic Acid (84:15:1)Separation of lipids and other organic acids. rockefeller.edu
PolyamideAqueous α-cyclodextrin solutionsSeparation of various substituted benzoic acids. researchgate.netresearchgate.net

This table presents examples of solvent systems used for separating benzoic acid derivatives. The optimal system for this compound would require empirical determination.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation of a molecule like this compound. While specific crystallographic data for this compound is not publicly available as of this writing, the methodology and expected structural features can be discussed based on published structures of closely related compounds.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is resolved. marquette.edu

For aromatic carboxylic acids, a common and structurally significant feature observed in the solid state is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically interact via strong O-H···O hydrogen bonds, forming a centrosymmetric eight-membered ring. iucr.org This dimerization is a dominant feature in the crystal packing of many benzoic acid derivatives. For instance, the crystal structure of 2-(ferrocenylcarbonyl)benzoic acid reveals such a centrosymmetric dimer with an O···O distance of 2.6073(15) Å. iucr.org It is highly probable that this compound would also exhibit this dimeric motif in its crystalline form.

Should a single crystal of this compound be obtained, X-ray diffraction would provide invaluable data. The table below outlines the type of information that would be generated from such an analysis.

Table 2: Potential Crystallographic Data for this compound

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °).
ZThe number of molecules per unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-O, C-C).
Bond Angles (°)Angles between three connected atoms (e.g., O-C-O).
Torsion Angles (°)Dihedral angles describing the conformation of flexible parts, such as the twist of the allyl and methoxy groups relative to the benzene ring.
Hydrogen BondingDetails of intermolecular hydrogen bonds, including donor-acceptor distances and angles, particularly for the carboxylic acid dimer.

This table is a hypothetical representation of the data that would be obtained from an X-ray crystal structure analysis of this compound.


Computational and Theoretical Studies on 3 Allyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to understand molecular structure and properties based on the principles of quantum mechanics. unipd.it These calculations have become increasingly accessible and accurate, enabling detailed investigations of complex molecules. unipd.it

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as atoms and molecules. nrel.govufv.br It has been successfully applied to a vast range of organic molecules to predict their geometries, energies, and other electronic properties. nrel.govorientjchem.org DFT calculations, for instance using the M06-2X functional with a def2-TZVP basis set, are noted for their balance of accuracy and computational efficiency in determining properties like optimized 3D geometries, enthalpies, and Gibbs free energies. nrel.gov

For 3-Allyl-4-methoxybenzoic acid, DFT calculations can elucidate the distribution of electron density, which is influenced by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group, as well as the allyl substituent. The methoxy group, in particular, is known to stabilize aromatic rings through resonance. The electronic structure determines the molecule's reactivity, with regions of high electron density being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack.

The energetics of the molecule, including its heat of formation and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be determined. doi.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. orientjchem.org

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value
Topological Polar Surface Area (TPSA) 46.53 Ų chemscene.com
LogP 2.1219 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 4 chemscene.com
Molecular Weight 192.21 g/mol chemscene.com

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), provide a rigorous approach to calculating molecular properties. nih.govacs.org While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties. nih.gov

For this compound, ab initio calculations can be employed to obtain highly accurate geometries and to compute properties such as dipole moments, polarizability, and hyperpolarizability. researchgate.net These properties are essential for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. Furthermore, these methods can be used to generate a precise potential energy surface, which is invaluable for studying the molecule's vibrational spectra and conformational landscape. unipd.it

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. scispace.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the potential energy surface of the reaction, revealing the most likely pathways. acs.org

For instance, the synthesis of this compound often involves a Claisen rearrangement of an allyl aryl ether precursor. DFT calculations can be used to model the transition state of this nih.govnih.gov-sigmatropic rearrangement, providing insights into the reaction's activation energy and the factors that influence its stereoselectivity. The presence of the methoxy and carboxylic acid groups on the benzene (B151609) ring can significantly affect the electronic nature of the transition state and, consequently, the reaction rate and outcome. nih.gov

Transition state analysis can also be applied to understand the reactivity of the allyl group, such as in addition reactions. rsc.org Computational modeling can help predict whether reactions will proceed through a concerted or stepwise mechanism and can identify the key structural features that stabilize the transition state. acs.org For example, in metal-catalyzed reactions, calculations can help understand the role of the metal in activating the C-H bonds of the allyl group or the aromatic ring. nih.govacs.org

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as it can significantly impact its physical properties and biological activity. chemscene.comijpsr.com

Molecular modeling techniques, ranging from simple molecular mechanics force fields to more sophisticated quantum chemical methods, can be used to explore the conformational space of the molecule. ucsb.edu These methods can identify the low-energy conformers and the energy barriers between them. ucsb.edu For this compound, the orientation of the allyl group relative to the benzene ring and the conformation of the carboxylic acid group are of particular interest. Computational models suggest that the allyl group may adopt a trans-configuration to minimize steric hindrance. The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, will determine the most stable conformation.

Structure-Activity Relationship (SAR) Prediction at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. oup.comresearchgate.net At the molecular level, computational methods can provide quantitative descriptors that are used to build these relationships. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). oup.com

For this compound, SAR predictions can be used to hypothesize its potential biological activities based on its structural similarity to other known active compounds. researchgate.netresearchgate.net For example, the presence of the benzoic acid moiety is a common feature in many biologically active molecules. oup.comoup.com By calculating various molecular descriptors for this compound and comparing them to a database of compounds with known activities, it is possible to predict its potential efficacy in different biological assays. researchgate.net Physicochemical properties such as pKa and LogP have been shown to correlate with activities like skin irritation for some benzoic acid derivatives. oup.comoup.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of molecules. nmrdb.orgmasterorganicchemistry.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be achieved with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. ufv.brdocbrown.info For this compound, these calculations can help in the assignment of the complex NMR spectrum, particularly for the aromatic protons and carbons, whose chemical shifts are influenced by the electronic effects of the substituents. docbrown.infochemicalbook.com

Similarly, the vibrational frequencies corresponding to the peaks in an Infrared (IR) spectrum can be calculated using quantum chemical methods. masterorganicchemistry.comspectrabase.com By computing the harmonic vibrational frequencies, it is possible to predict the positions of the characteristic absorption bands, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether and carboxylic acid, and the various vibrations of the allyl group and the benzene ring. orientjchem.orgmasterorganicchemistry.com Comparing the predicted spectrum with the experimental one can aid in the structural confirmation of the molecule. orientjchem.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-methoxy-3-(phenoxymethyl)benzaldehyde
1,3-dimethoxybenzene
Allyl heptanoate
Allyl cyclohexanepropionate
3-methoxy-2,4,5-trifluorobenzoic acid
Butanoic acid
Benzoic acid
Pentanoic acid
Allopurinol
Methyl octadecadienol
4-Methoxybenzoic acid
N-chlorobenzamide
2-propenesulfenic acid
Allyl mercaptan
4-ethylmorpholine
3-bromo-4-methyl benzonitrile
Glucose
Tetramethylsilane
Isopropanol
2-Allyl-4-nitrophenol
1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene

Exploration of Biological Activities and Underlying Mechanisms of Action for 3 Allyl 4 Methoxybenzoic Acid and Its Derivatives

Enzyme Inhibition Studies and Target Identification

Enzyme inhibition is a cornerstone of modern pharmacology, where the targeted blocking of an enzyme's activity can halt a disease process. Derivatives of 3-allyl-4-methoxybenzoic acid have been evaluated against several enzymatic targets, revealing specific and sometimes potent inhibitory profiles.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the neurotransmitter acetylcholine (B1216132). tandfonline.com Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, which are depleted in the condition. tandfonline.comresearchgate.net While direct studies on this compound are limited, various benzoic acid derivatives have been investigated as cholinesterase inhibitors. researchgate.net

Kinetic studies on a range of benzoic acid derivatives have determined their inhibitory concentration (IC50) values against acetylcholinesterase, providing insight into their potential efficacy. researchgate.net For instance, compounds like 2,3-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid have demonstrated inhibitory activity against AChE. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzoic Acid Derivatives

CompoundIC50 (mM) for AChE
3-Chloro-benzoic acid1.52
2-hydroxy-5-sulfobenzoic acid2.11
2-(sulfooxy)benzoic acid2.28
2-hydroxybenzoic acid2.93
2,3-dimethoxybenzoic acid3.06
3,4,5-trimethoxybenzoic acid3.38
Data sourced from a study on the acetylcholinesterase inhibitory properties of some benzoic acid derivatives. researchgate.net

Furthermore, research into more complex structures has led to the development of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov These compounds were found to act through a noncompetitive inhibition mechanism, which is advantageous as their efficacy is not overcome by high concentrations of choline in the body. nih.gov This highlights a different, yet related, approach within the cholinergic system that derivatives of the core methoxybenzoic acid structure can target.

The inhibitory potential of benzoic acid derivatives extends beyond cholinesterases. Studies have reported their activity against a variety of other enzymes implicated in different pathologies. researchgate.net For example, benzoic acid derivatives have been noted for their ability to inhibit enzymes such as urease and tyrosinase. researchgate.net In addition, complex silver(I)-N-heterocyclic carbene derivatives have been evaluated for their capacity to inhibit lipase (B570770) and α-amylase, enzymes relevant to metabolic processes. researchgate.net This broad-spectrum enzymatic modulation suggests that the benzoic acid scaffold can be adapted to target diverse biological pathways.

Cholinesterase Inhibition Mechanisms

Cellular Pathway Modulation and Signaling

Beyond direct enzyme inhibition, this compound derivatives can exert profound effects by interfering with the complex signaling networks that govern cell fate, including survival, proliferation, and programmed cell death (apoptosis).

The Akt/NFκB signaling pathway is a critical regulator of cell survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov This pathway promotes cell growth and blocks apoptosis, making it a prime target for anticancer drug development. nih.gov A derivative of curcumin, identified as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to directly target this pathway. nih.govnih.gov

Research in prostate cancer cells demonstrated that HMBME effectively inhibits the proliferation of both human and mouse cancer cells. nih.govnih.gov The molecular mechanism involves a multi-pronged attack on the Akt/NFκB cascade:

Reduction of Activated Akt: HMBME treatment leads to a decrease in the levels of the phosphorylated, active form of Akt. nih.govnih.gov

Inhibition of Akt Kinase Activity: The compound directly inhibits the enzymatic activity of Akt kinase. nih.govnih.gov

Suppression of NFκB Activity: As a downstream consequence of Akt inhibition, the transcriptional activity and DNA-binding ability of NFκB are significantly reduced. nih.govnih.gov

The direct role of Akt signaling in the effects of HMBME was confirmed in experiments where the overexpression of a constitutively active form of Akt reversed the growth inhibition caused by the compound. nih.govnih.gov

The inhibition of the pro-survival Akt/NFκB pathway by derivatives like HMBME logically culminates in the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a natural, orderly process of cell elimination that is often evaded by cancer cells. nih.gov The induction of apoptosis by HMBME was confirmed through multiple biochemical and morphological analyses in prostate cancer cells. nih.gov

The mechanism connects directly to the pathway modulation:

Inhibition of Survival Signals: Activated Akt normally suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins. nih.gov By inhibiting Akt, HMBME removes this suppressive signal, allowing the apoptotic machinery to proceed.

Engagement of the Mitochondrial Pathway: The inhibition of anti-apoptotic proteins, which are often regulated by NFκB, can lead to the activation of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. nih.gov This activation causes permeabilization of the mitochondrial outer membrane, a key step in the intrinsic pathway of apoptosis, leading to the activation of caspases, the executioner enzymes of cell death. nih.govnih.gov

Structurally related compounds like eugenol (B1671780) (1-allyl-4-hydroxy-3-methoxybenzene) have also been reported to induce apoptosis in cancer cells through mechanisms that include DNA fragmentation and the activation of mitochondrial apoptotic pathways. researchgate.net

Table 2: Molecular Effects of HMBME on the Akt/NFκB Pathway and Apoptosis

Molecular Target/ProcessEffect of HMBME Treatment
Phosphorylated (Active) Akt LevelsReduced
Akt Kinase ActivityInhibited
NFκB Transcriptional ActivityReduced
NFκB DNA-Binding ActivityReduced
Cell ProliferationInhibited
ApoptosisInduced
Summary of findings from studies on 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME). nih.govnih.gov

Akt/NFκB Cell Survival Signaling Pathway Targeting

Antimicrobial Action Mechanisms

Phenolic compounds, including benzoic acid and its derivatives, are known for their antimicrobial properties. researchgate.net Their mechanism of action is often multifaceted, allowing them to be effective against a range of bacteria and fungi. The primary mechanism attributed to benzoic acid itself involves the disruption of microbial cell homeostasis. researchgate.net It achieves this by acting as an acid transport agent, releasing hydrogen ions into the cytoplasm of bacteria, which disrupts essential cellular processes. researchgate.net

For benzoic acid derivatives, the antimicrobial action can be attributed to several mechanisms:

Membrane Disruption: A common mechanism for phenolic compounds is the interaction with and disruption of the bacterial cell membrane, compromising its integrity and leading to cell death. mdpi.comnih.gov

Enzyme Inhibition: The compounds can inhibit essential microbial enzymes. researchgate.net

Metal Ion Chelation: They may sequester metal ions that are necessary for microbial growth and enzymatic function. researchgate.net

Interaction with Genetic Material: Some derivatives may interact directly with microbial proteins or DNA, interfering with replication and other vital functions. researchgate.net

The effectiveness of these compounds is influenced by their specific chemical structure, including the presence and position of functional groups like hydroxyls, which can enhance toxicity to microbes. nih.gov

Inhibition of Bacterial Growth

Derivatives of benzoic acid have been investigated for their ability to inhibit bacterial growth. nih.gov Studies on various benzoic acid derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, certain lipophilic benzoic acids with electron-withdrawing substituents have demonstrated notable potency. nih.gov The antibacterial effects of such compounds are sometimes synergistic with antibiotics that target cell wall biosynthesis. nih.gov

The antimicrobial properties of benzoic acid derivatives are often attributed to their specific structural features. For example, some 4-aminoquinoline-1,2,3-triazole hybrids based on a benzoic acid structure have shown promising antimalarial activity against Plasmodium falciparum without significant toxicity to mammalian cells. researchgate.net Similarly, novel 1,2,4-triazole (B32235) derivatives have exhibited strong antibacterial activity against Staphylococcus aureus. nih.gov The introduction of an allyl group is a strategy that has been explored in the synthesis of various heterocyclic compounds to enhance their antimicrobial abilities. ppor.az Specifically, certain allyl derivatives of 1,2,4-triazole-5-thione have shown moderate activity against Gram-positive bacterial species. umlub.pl

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
Compound TypeTarget OrganismObserved ActivityReference
Lipophilic benzoic acids with electron-withdrawing groupsStaphylococcus aureus, Bacillus subtilisGrowth inhibition, synergistic with cell wall synthesis inhibitors nih.gov
4-Aminoquinoline-1,2,3-triazole hybridsPlasmodium falciparumAntimalarial activity with low toxicity to Vero cells researchgate.net
4-Allyl/amino-5-aryl-1,2,4-triazolesEscherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureusAntibacterial effects nih.gov
Novel 1,2,4-triazole derivativesStaphylococcus aureusStrong antibacterial activity nih.gov

Antifungal Activities

The investigation of benzoic acid derivatives has also extended to their potential as antifungal agents. semanticscholar.org For example, fractionation of extracts from the stem bark of Bridelia retusa led to the isolation of several compounds, including benzoic acid derivatives, which demonstrated fungicidal activity against Cladosporium cladosporioides. nih.gov

Derivatives of 1,2,4-triazole, a class of compounds that can be synthesized from benzoic acid precursors, are known for a wide spectrum of biological activities, including antifungal properties. nih.govnih.gov Studies have shown that certain 4-allyl/amino-5-aryl-1,2,4-triazoles exhibit antifungal effects against species like Aspergillus niger and Candida albicans. nih.gov The presence of prenylated chains and a carboxyl group in benzoic acid derivatives has been identified as important for their antifungal activity. semanticscholar.org For instance, some dihydrochalcones and acid derivatives have shown activity against Fusarium solani and Phytophthora sp. semanticscholar.org

Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives
Compound TypeTarget OrganismObserved ActivityReference
Benzoic acid derivatives from Bridelia retusaCladosporium cladosporioidesFungicidal activity nih.gov
4-Allyl/amino-5-aryl-1,2,4-triazolesAspergillus niger, Candida albicansAntifungal effects nih.gov
Benzoic acid derivatives with prenylated chainsMonilinia roreri, Fusarium solani, Phytophthora sp.Antifungal activity semanticscholar.org
Novel 1,2,4-triazole derivativesMicrosporum gypseumStrong antifungal effects nih.gov

Antioxidant Mechanisms at the Molecular and Cellular Level

The antioxidant potential of benzoic acid derivatives is an area of active research. ontosight.ai These compounds can exert their effects through various mechanisms, including radical scavenging. frontiersin.org The evaluation of radical scavenging activity is often conducted using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. frontiersin.orgmdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the antioxidant mechanisms of benzoic acid hybrids. mdpi.comresearchgate.net These studies suggest that mechanisms like hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) can describe the antioxidant properties of these molecules. mdpi.comresearchgate.net The presence of certain substituents on the phenyl ring, such as electron-donating groups, can significantly influence the antioxidant activities of these derivatives. researchgate.net

Structure-Mechanism Relationships in Biological Contexts

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. The specific arrangement and nature of the functional groups—allyl, methoxy (B1213986), and carboxylic acid—play distinct roles in their interactions with biological targets. nih.gov

The allyl group is a key structural feature that can significantly influence the biological activity of various compounds. In the context of benzoic acid derivatives, the presence of an allyl group has been explored for its role in enhancing antimicrobial properties. ppor.azumlub.pl For example, the synthesis of 4-allyl-5-aryl-1,2,4-triazoles has been undertaken to investigate their antibacterial and antifungal effects. nih.gov The allyl moiety, being electron-rich, is thought to contribute to the antimicrobial capabilities of these molecules. ppor.az Structure-activity relationship (SAR) analyses have indicated that smaller substituent groups, such as an allyl ether, may be beneficial for certain biological activities when compared to larger groups. nih.gov

The methoxy group (-OCH3) is another important functional group whose position and presence on the aromatic ring can modulate biological activity. In some bergenin (B1666849) derivatives, the presence of a methoxy group at the 3'-position was found to be a potent factor for α-glucosidase inhibitory activity. tandfonline.com Furthermore, the introduction of a second methoxy group ortho to an existing one led to a dramatic increase in inhibitory activity in certain compounds. tandfonline.com In the context of antioxidant activity, the presence and position of methoxy groups on the benzoic acid ring can influence the radical scavenging capacity. frontiersin.org

The carboxylic acid group (-COOH) is a critical component for the biological activity of many benzoic acid derivatives. nih.gov It is often involved in key interactions with biological targets. For instance, in a series of compounds investigated for receptor-binding activity, both acidic residues were found to be required for activity, and the relative orientation of these groups was important for optimal binding. lookchem.com SAR studies have consistently highlighted that the carboxylic acid group is an important functionality for maintaining the biological activities of this class of inhibitors. nih.gov

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives

The strategic modification of the 3-allyl-4-methoxybenzoic acid scaffold has been a key focus of research, aiming to enhance potency and selectivity for various biological targets. These modifications can be broadly categorized into derivatization of the carboxylic acid, substitution on the aromatic ring, alteration of the allyl group, and fusion with heterocyclic rings.

Carboxylic Acid Derivatives (e.g., esters, amides, hydrazides)

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives, including esters, amides, and hydrazides. These modifications are often pursued to alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact biological activity.

Esters: The synthesis of esters is typically achieved through esterification of the carboxylic acid with various alcohols under acidic conditions or by reacting the corresponding acyl chloride with an alcohol. While specific studies on this compound esters are not extensively detailed in the provided results, the general synthesis of benzoic acid esters is a well-established chemical transformation.

Amides: Amide derivatives are commonly synthesized by coupling the carboxylic acid with a diverse range of amines. nih.govcore.ac.uk Reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are frequently employed as coupling agents. nih.govcore.ac.uk For instance, 3-hydroxy-4-methoxybenzoic acid has been converted to its corresponding amides using HATU coupling conditions. nih.gov Another approach involves the use of B(OCH2CF3)3 for the direct amidation of carboxylic acids with amines. acs.org

Hydrazides: Hydrazides are typically prepared by the hydrazinolysis of corresponding esters using hydrazine (B178648) hydrate. researchgate.net This reaction provides a straightforward route to these important intermediates. researchgate.net An alternative method involves the reaction of activated esters or amides with hydrazine, which can be particularly useful for substrates that are sensitive to the conditions of direct hydrazinolysis. researchgate.net A specific derivative, 4-methoxy-benzoic acid (3-allyl-2-hydroxy-benzylidene)-hydrazide, has been documented, highlighting the synthesis of hydrazone derivatives from hydrazides. sigmaaldrich.com

Table 1: Synthesis of Carboxylic Acid Derivatives
Derivative TypeGeneral Synthetic MethodReagents/ConditionsReference(s)
Esters Esterification of carboxylic acidAlcohol, Acid catalyst researchgate.net
Amides Coupling of carboxylic acid with amineHATU, DIEA, DMF nih.gov
Direct amidationB(OCH2CF3)3, MeCN acs.org
Hydrazides Hydrazinolysis of estersHydrazine hydrate researchgate.net
From activated esters/amidesHydrazine researchgate.net

Aromatic Ring Substitutions (e.g., halogenation, nitro derivatives, sulfamoyl derivatives)

Modifying the substitution pattern on the aromatic ring of this compound is a common strategy to explore the electronic and steric requirements for biological activity.

Halogenation: The introduction of halogen atoms into molecular structures is a known strategy to enhance antibacterial activity. researchgate.net While specific examples of direct halogenation on the this compound ring were not found, the synthesis of halogenated benzoic acid derivatives is a common practice in medicinal chemistry to probe SAR. researchgate.net

Nitro Derivatives: The nitration of aromatic compounds is a fundamental organic reaction. For example, 3-nitro-4-methoxybenzoic acid can be prepared by the oxidation of 3-nitro-4-methoxybenzyl chloride or 3-nitro-4-methoxybenzyl alcohol using a nitric acid solution. google.com The nitro group can serve as a precursor for other functional groups, such as amines, through reduction. google.comnih.gov

Sulfamoyl Derivatives: The sulfamoyl group is a key pharmacophore in many biologically active molecules. 4-Methoxy-3-sulfamoylbenzoic acid, a related structure, has been investigated for its therapeutic potential. ontosight.ai The synthesis of sulfamoyl benzoic acid analogues often involves the reaction of a suitable precursor with a sulfamoyl-containing reagent. nih.gov For example, 2-sulfamoylbenzoic acid ethyl ester has been reacted with various amines to generate a library of sulfamoyl benzoic acid derivatives. nih.gov

Table 2: Aromatic Ring Substituted Derivatives
Substitution TypeSynthetic ApproachKey ReagentsReference(s)
Halogenation General strategy for enhancing bioactivityHalogenating agents researchgate.net
Nitro Derivatives Oxidation of benzyl (B1604629) chloride/alcoholNitric acid google.com
Sulfamoyl Derivatives Reaction with sulfamoylating agents2-sulfamoylbenzoic acid ethyl ester, K2CO3, DMF nih.gov

Allyl Group Modifications (e.g., epoxidation, dihydroxylation, chain elongation)

The allyl group presents a reactive site for various chemical transformations, allowing for the introduction of new functional groups and the exploration of their impact on biological activity.

Epoxidation: The epoxidation of the allyl double bond can be achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction proceeds via a concerted mechanism to form an oxacyclopropane (epoxide) ring. libretexts.org The resulting epoxides are versatile intermediates that can undergo further reactions, such as ring-opening to form diols. libretexts.orgmdpi.com

Dihydroxylation: Dihydroxylation of the allyl group leads to the formation of vicinal diols. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide, while anti-dihydroxylation can be achieved through the ring-opening of an epoxide intermediate. libretexts.org

Chain Elongation: While specific examples of allyl chain elongation for this compound were not detailed in the provided search results, this modification is a viable strategy for probing the spatial requirements of a receptor's binding pocket.

Heterocyclic Annulation and Scaffold Hybridization (e.g., thiazolidine, oxazole, triazole)

Fusing or hybridizing the this compound scaffold with various heterocyclic rings can lead to novel chemical entities with unique biological profiles. Thiazoles, oxazoles, and triazoles are important five-membered heterocycles frequently incorporated into drug candidates. ethernet.edu.etscribd.comscribd.com

Thiazolidine Derivatives: Thiazolidin-4-ones are a class of heterocyclic compounds with diverse biological activities. acs.org Their synthesis can involve the reaction of a thiourea (B124793) derivative with a suitable α-halo-carbonyl compound. core.ac.uk

Oxazole Derivatives: Oxazoles can be synthesized through various methods, including the reaction of N-benzoyl-α-amino acids with hypervalent iodine to form 5(4H)-oxazolones. mdpi.com They can also be prepared from the corresponding carboxylic acids. scribd.com

Triazole Derivatives: 1,2,4-Triazole-3-thiol derivatives can be prepared by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in the presence of a base. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,2,3-triazoles, which can act as linkers between different molecular fragments. researchgate.net

Comparative Biological Activity Assessment of Derivatives

The biological activity of the synthesized derivatives is typically evaluated through in vitro and sometimes in vivo assays to determine their potency and selectivity against specific targets. For example, derivatives of related benzoic acids have been assessed for their inhibitory activity against enzymes like influenza virus neuraminidase and dihydrofolate reductase from M. tuberculosis (MtDHFR). researchgate.netuef.fi In one study, a series of sulfamoyl benzoic acid analogues were tested for their agonist and antagonist activity at various lysophosphatidic acid (LPA) receptors. nih.gov The results of these assays are often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which allow for a quantitative comparison of the compounds' activities. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were evaluated in a [3H]choline transport assay, with IC50 values determined from 10-point concentration-response curves. nih.gov

Mechanistic SAR Analysis through Chemical Modification

Structure-activity relationship (SAR) analysis aims to correlate the chemical structure of a molecule with its biological activity. By systematically modifying different parts of the this compound scaffold and observing the resulting changes in activity, researchers can deduce the key structural features required for a desired biological effect.

For example, in a study of benzoic acid derivatives as influenza neuraminidase inhibitors, SAR analysis revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. researchgate.net Molecular docking studies can further support these experimental findings by predicting how the compounds bind to their target protein. researchgate.net In another study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the SAR around the amide functionality and the piperidine (B6355638) ether moiety was explored, leading to the identification of a potent and selective inhibitor. nih.gov The analysis indicated that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov This iterative process of synthesis, biological testing, and SAR analysis is crucial for the optimization of lead compounds in drug discovery.

Potential Research Applications and Future Directions

Role as Synthetic Intermediates for Complex Organic Molecules

The molecular architecture of 3-allyl-4-methoxybenzoic acid makes it a valuable building block in organic synthesis. The presence of the carboxylic acid, allyl, and methoxy-substituted aromatic ring allows for a diverse range of chemical transformations. evitachem.com

Researchers have utilized this compound and its close derivatives as intermediates in the creation of more complex molecules. The carboxylic acid can be converted into esters, amides, or acid chlorides, the latter of which is a common precursor for many subsequent reactions. evitachem.comgoogle.com For instance, the related compound 3-allyl-4-methoxybenzamide (B4452840) is synthesized from a 4-methoxybenzoic acid derivative. evitachem.com The allyl group is particularly versatile; it can participate in various reactions such as oxidation, cyclization, and palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks. evitachem.comsmolecule.com

A notable application is in the synthesis of heterocyclic compounds. For example, derivatives can undergo intramolecular cyclization to form structures like isochromanones. One patent describes a process for synthesizing 3-allyl-6-methoxyisochroman-1-one from related precursors, highlighting the utility of the allylbenzoic acid scaffold in building complex heterocyclic systems. google.com Furthermore, the strategic placement of the allyl and methoxy (B1213986) groups on the benzene (B151609) ring influences the regioselectivity of further electrophilic aromatic substitution reactions, allowing for controlled functionalization of the aromatic core. evitachem.com

Table 1: Examples of Synthetic Transformations Involving Allyl-Methoxy-Benzoic Acid Scaffolds

Starting Material Class Reaction Type Product Class Potential Applications
This compound Esterification / Amidation Esters / Amides Pharmaceutical precursors, fine chemicals
This compound Intramolecular Cyclization Isochromanones / Lactones Biologically active heterocycles
Allylbenzoic acid derivatives Palladium-catalyzed coupling Complex substituted aromatics Advanced intermediates, functional materials

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. This compound serves as a potential scaffold for such probes. Its functional groups can be readily modified to incorporate reporter tags (like fluorophores) or reactive groups for covalent labeling.

While direct applications of this compound as a chemical probe are not extensively documented, its structural motifs are present in molecules designed for biological investigation. For example, related benzamide (B126) structures are used to develop molecular glues that stabilize protein-protein interactions, a sophisticated chemical biology tool. acs.org The benzoic acid moiety is known to be critical for substrate recognition in certain enzymes, such as cytochrome P450s, suggesting that derivatives could be designed as specific enzyme inhibitors or activity-based probes. uq.edu.auresearchgate.net The allyl group offers a site for "click chemistry" or other bio-orthogonal reactions, allowing the probe to be linked to reporter molecules after it has bound to its target within a complex biological system.

Exploration in Materials Science Research

In materials science, the properties of polymers and other materials are dictated by the structure of their monomeric units. This compound and its derivatives present interesting possibilities as monomers or additives in polymer synthesis. The rigid aromatic core combined with the flexible allyl chain could impart unique thermal or mechanical properties to a polymer.

The allyl group is particularly significant as it can undergo polymerization. mdpi.com Allyl-containing compounds, such as allyl esters, are used to create polymers and terpolymers. google.com For example, allyl benzoate (B1203000) is a monomer used in the preparation of resins for coatings. google.com Similarly, this compound could be polymerized or co-polymerized through its allyl functionality to create novel materials. These materials could find applications in coatings, adhesives, or as specialty polyesters. ontosight.ai Furthermore, sulfone derivatives of related allyl-phenol compounds, like bis(3-allyl-4-hydroxyphenyl)sulfone, are used as color developers in thermal paper, indicating a role for these structural motifs in functional materials. alfa-chemical.com

Table 2: Potential Materials Science Applications

Material Type Role of this compound Potential Properties
Specialty Polymers Monomer (via allyl group) Enhanced thermal stability, specific mechanical properties
Resins & Coatings Cross-linking agent Improved hardness and chemical resistance
Functional Materials Precursor for color developers Thermal- or pressure-sensitive recording materials

Biosynthesis and Natural Product Chemistry Studies

The structure of this compound is reminiscent of phenylpropanoids, a large class of natural products derived from the amino acids phenylalanine and tyrosine in plants and microorganisms. While this specific compound is not widely cited as a common natural product, its structural relative, 4-methoxybenzoic acid (anisic acid), and related allyl phenols are found in nature. For instance, an allyl ester of 4-methoxybenzoic acid has been identified in the methanolic seed extract of Foeniculum vulgare (fennel). researchgate.net

This suggests that this compound could be an intermediate or a less common derivative within biosynthetic pathways. Studying its potential formation in organisms could provide insights into the enzymatic machinery responsible for Claisen rearrangements or prenylation-like reactions on aromatic rings. Furthermore, the synthesis of natural products and their analogues often relies on building blocks like this. The Barbier reaction, for example, is a key method for the allylation of aldehydes to create homoallylic alcohols, which are crucial intermediates in the synthesis of many natural products, including γ-butyrolactones. rsc.org

Design of Targeted Molecular Tools for Mechanistic Biology

Beyond general chemical probes, there is a growing need for highly specific molecular tools to modulate and study biological mechanisms with precision. The concept of multi-target-directed ligands (MTDLs), where two or more pharmacophores are combined into a single molecule, is a modern approach in drug discovery and chemical biology. mdpi.com

This compound can serve as a foundational scaffold for creating such tools. The carboxylic acid group can mimic the endogenous ligands of certain enzymes or receptors, while the rest of the molecule can be elaborated to introduce a second pharmacophore or a reactive moiety for covalent targeting. For example, organic acids like benzoic acid are known to have antifungal activity by interacting with cell membranes. This inherent biological activity could be refined and targeted by modifying the scaffold.

The development of covalent inhibitors or "molecular glues" is a frontier in chemical biology. acs.org These tools form a stable, often reversible, bond with their protein target(s), allowing for durable modulation of a biological process. The allyl group on this compound, while not highly reactive itself, can be readily converted into more reactive functionalities (e.g., an epoxide or a Michael acceptor) suitable for creating covalent molecular tools designed to investigate specific enzyme mechanisms or protein-protein interactions.

Q & A

Q. What are the key structural and physicochemical properties of 3-Allyl-4-methoxybenzoic acid critical for experimental handling?

Answer: this compound (CAS: Not explicitly listed in evidence; see related compounds in ) features a benzene ring substituted with a methoxy group (4-position), an allyl group (3-position), and a carboxylic acid moiety. Key properties include:

  • Molecular formula : Likely C11H12O3C_{11}H_{12}O_3 (inferred from analogs like 3-Fluoro-4-methoxybenzoic acid, C8H7FO3C_8H_7FO_3, in ).
  • Hydrogen bonding : 2 hydrogen bond donors and 3–4 acceptors (based on structural analogs in ).
  • Rotatable bonds : ~5–6, enabling conformational flexibility for interactions in synthesis or adsorption studies.
  • Stability : Avoid heat and moisture; incompatible with strong acids/alkalis or oxidizing agents (see safety protocols in ).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in a cool, dry place (<25°C) away from incompatible materials (e.g., strong oxidizers) .
  • PPE : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Respiratory protection may be required if dust/aerosols form .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Answer:

  • Reaction design :
    • Use nucleophilic aromatic substitution (e.g., allylation at the 3-position) under controlled pH (pH 7–9) to minimize side reactions .
    • Catalyze with Pd or Cu for regioselective coupling (inspired by fluorinated benzoic acid synthesis in ).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate derivatives .
  • Bioactivity screening : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) via kinetic assays .

Q. What methodologies are effective in analyzing the adsorption capacity of this compound for metal ions like Pd(II)?

Answer:

  • Batch adsorption experiments :
    • Prepare solutions with varying Pd(II) concentrations (10–500 ppm) at pH 2–4 (optimal for carboxylic acid ionization) .
    • Monitor adsorption via ICP-MS or UV-Vis spectroscopy after 24-hour equilibration .
  • Isotherm modeling : Fit data to Langmuir/Freundlich models to determine maximum adsorption capacity (QmaxQ_{\text{max}}) and binding affinity .
  • Competitive studies : Test selectivity in mixed solutions (e.g., Pt, Rh) to assess specificity for Pd(II) .

Q. How should contradictions in spectroscopic data or bioassay results involving this compound be systematically addressed?

Answer:

  • Root-cause analysis :
    • Verify sample purity via HPLC (>95%) and NMR (e.g., confirm absence of allyl group isomerization) .
    • Replicate experiments under controlled conditions (temperature, humidity) to rule out environmental variability .
  • Data reconciliation :
    • Apply multivariate analysis (e.g., PCA) to identify outliers in bioassay datasets .
    • Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.